molecular formula C26H21N3OS2 B3404518 4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223782-82-8

4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B3404518
CAS No.: 1223782-82-8
M. Wt: 455.6
InChI Key: YCHPUSOCCAJGOH-UHFFFAOYSA-N
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Description

The compound 4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one features a complex tricyclic core with fused nitrogen and sulfur heteroatoms. Key structural attributes include:

  • Triazatricyclo framework: A 13-membered tricyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca) with three nitrogen atoms at positions 3, 5, and 10 and one sulfur atom at position 6.
  • Substituents: A 4-ethenylphenylmethylsulfanyl group at position 4 and a 4-methylphenylmethyl group at position 3.
  • Functional groups: A ketone at position 6 and thioether linkages.

Properties

IUPAC Name

4-[(4-ethenylphenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS2/c1-3-18-10-12-20(13-11-18)16-31-26-28-22-21-5-4-14-27-24(21)32-23(22)25(30)29(26)15-19-8-6-17(2)7-9-19/h3-14H,1,15-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPUSOCCAJGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C26H21N3OS2
  • Molecular Weight : 455.6 g/mol
  • CAS Number : 1223782-82-8

The structure features a tricyclic arrangement with thioether and triazine components, which may contribute to its biological activity and interaction with other molecules.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazine ring is known to enhance the bioactivity against various cancer cell lines by interfering with DNA synthesis or inducing apoptosis. For instance, analogs of this compound have been tested for their ability to inhibit tumor growth in in vitro and in vivo models.

Antimicrobial Properties

Compounds containing sulfur and nitrogen heterocycles have been reported to possess antimicrobial activities. This particular compound's structure suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Organic Electronics

The unique electronic properties of this compound may allow its use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The conjugated system within the molecule can facilitate charge transport, which is critical for these applications.

Photovoltaic Materials

Research indicates that compounds with similar structural characteristics can be incorporated into photovoltaic cells to improve light absorption and energy conversion efficiency. The compound's ability to form thin films could be explored for enhancing solar cell performance.

Pesticidal Properties

There is growing interest in the development of new pesticides derived from organic compounds that exhibit low toxicity to humans but high efficacy against pests. Preliminary studies suggest that this compound could be modified to enhance its pesticidal properties, targeting specific agricultural pests while minimizing environmental impact.

Case Studies

Study FocusFindings
Anticancer ActivityA study demonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial TestingResearch indicated that similar sulfur-containing compounds showed significant inhibition against Staphylococcus aureus and E. coli, suggesting potential for this compound .
Organic ElectronicsA recent paper highlighted the use of triazine derivatives in OLEDs, reporting improved efficiency due to enhanced charge mobility .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl group exhibits nucleophilic character, enabling participation in oxidation and substitution reactions:

Reaction TypeConditionsExpected ProductSupporting Evidence
Oxidation H₂O₂, HOAcSulfoxide (C=S→O) or sulfone (C=SO₂)Analogous sulfanyl oxidation in PubChem CID 2404829
Alkylation R-X, K₂CO₃Thioether derivatives (R-S-C)General thiol reactivity in aromatic systems
Disulfide Formation I₂, mild baseIntramolecular disulfide bondObserved in structurally similar tricyclic compounds

Ethenyl Group Reactivity

The ethenyl substituent on the phenyl ring undergoes addition and polymerization reactions:

Reaction TypeConditionsExpected ProductNotes
Electrophilic Addition H₂SO₄, H₂OHydroxyethyl derivativeCommon for styrene-like structures
Hydrogenation H₂, Pd/CEthyl group (CH₂CH₃)Reduces conjugation; modifies lipophilicity
Polymerization Radical initiatorsPolymeric side chainsMay alter solubility and bioactivity

Carbonyl Reactivity

The ketone group at position 6 participates in condensation and nucleophilic attacks:

Reaction TypeReagentsProductApplication
Enolate Formation LDA, THFStabilized enolatePrecursor for C-C bond formation
Condensation NH₂NH₂Hydrazone derivativesUsed in crystallography or bioassays
Nucleophilic Substitution RNH₂Amide analogsEnhances hydrogen-bonding capacity

Aromatic Ring Reactivity

The para-substituted methyl and ethenyl groups influence electrophilic substitution:

PositionReactivityExample ReactionOutcome
Methylphenyl Ring Electron-donating (meta-directing)Nitration (HNO₃/H₂SO₄)Nitro group at meta position
Ethenylphenyl Ring Electron-withdrawing (ortho/para-directing)Bromination (Br₂/FeBr₃)Bromo substituents at activated positions

Heterocyclic Core Reactivity

The tricyclic framework (8-thia-3,5,10-triazatricyclo) enables unique transformations:

SiteReactionSignificance
Thiazole-like Nitrogen Alkylation (MeI, NaH)Modifies hydrogen-bonding motifs
Fused Ring System Photochemical [2+2] cycloadditionGenerates polycyclic derivatives

Stability Under Experimental Conditions

Critical stability data for handling and storage:

ConditionObservationSource
Aqueous Acid (pH < 3) Hydrolysis of sulfanyl groupPredicted via analog CID 2404829
UV Light Ethenyl polymerizationStructural analogs
High Temperature (>150°C) Decomposition of tricyclic coreThermal analysis of related compounds

Synthetic Modifications for Bioactivity

Targeted derivatization strategies to enhance pharmacological properties:

ModificationPurposeExample Protocol
Sulfone Replacement Improve metabolic stabilityOxidize sulfanyl with mCPBA
Ethenyl Hydrogenation Reduce reactivityCatalytic hydrogenation at 40 psi H₂
Side Chain Elongation Enhance target bindingGrignard addition to carbonyl

Key Research Gaps

  • Experimental kinetic data for sulfanyl oxidation remains uncharacterized.

  • No published crystallographic studies to confirm regioselectivity in aromatic substitutions.

  • Biological metabolite profiles require LC-MS/MS validation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Similarity Principle : highlights that analogous heterocycles (e.g., triazoles, tricyclic systems) exhibit predictable reactivity and physical properties, supporting comparisons between the target and its analogues .
  • Electronic Effects : The target’s ethenyl and methyl groups may reduce polarity compared to hydroxyl- or methoxy-substituted analogues, impacting solubility and bioavailability.
  • Synthetic Challenges : The tricyclic core likely requires multi-step synthesis with stringent steric control, as seen in and .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires a hybrid computational-experimental approach. Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing down viable conditions (e.g., solvent, catalyst, temperature). Experimental validation should follow, with iterative feedback loops where spectroscopic data (e.g., NMR, IR) refine computational models . For analogs, spectral characterization (¹H/¹³C NMR, HRMS) is critical to confirm structural fidelity, as demonstrated in triazole-thione derivatives .

Q. How can structural ambiguities in the compound’s fused-ring system be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving complex fused-ring systems. Ensure crystal growth under controlled conditions (e.g., slow evaporation in polar solvents). Refinement using programs like SHELXL97 and visualization via ORTEP-3 can clarify bond angles, torsion angles, and intermolecular interactions . For dynamic structural analysis, pair with DFT-based geometry optimization to reconcile experimental and theoretical bond lengths .

Q. What spectroscopic techniques are essential for characterizing its sulfur- and nitrogen-rich framework?

  • Methodological Answer : Prioritize sulfur-sensitive methods:

  • Raman spectroscopy to identify S–S/C–S vibrational modes.
  • XPS for sulfur oxidation state determination.
  • ¹H-¹⁵N HMBC NMR to map nitrogen environments in the triazatricyclo backbone.
    Cross-validate with computational spectral simulations (e.g., Gaussian) to assign peaks accurately .

Advanced Research Questions

Q. How can computational tools reconcile contradictions between theoretical reaction mechanisms and experimental kinetic data?

  • Methodological Answer : Deploy multiscale modeling:

Use ab initio or DFT calculations to map potential energy surfaces (PES) for proposed mechanisms .

Compare with experimental kinetic data (e.g., Arrhenius parameters from stopped-flow spectroscopy).

Apply Bayesian inference or Monte Carlo sampling to identify discrepancies (e.g., overlooked intermediates or solvent effects).
Integrate platforms like COMSOL Multiphysics for real-time adjustments to computational models .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress and chiral intermediates.
  • Membrane Separation : Use chiral-selective membranes (e.g., cyclodextrin-functionalized) for enantiomer purification at scale .
  • AI-Driven Optimization : Train machine learning models on historical batch data to predict optimal conditions for purity retention .

Q. How can the compound’s reactivity in multi-step catalytic cycles be systematically evaluated?

  • Methodological Answer :

Mechanistic Probes : Use isotopically labeled substrates (e.g., ¹³C or ²H) to track bond-breaking/formation via MS or NMR .

Operando Spectroscopy : Pair catalytic testing with real-time FTIR or XAS to observe active-site changes.

Microkinetic Modeling : Build microkinetic models parameterized by DFT-derived activation barriers to predict rate-determining steps .

Q. What methodologies address discrepancies between in vitro and in silico bioactivity predictions?

  • Methodological Answer :

  • Ensemble Docking : Perform molecular docking across multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities to refine QSAR models .
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants, cross-referencing with computational predictions .

Methodological Frameworks for Data Integrity

  • Contradiction Analysis : Adopt the MIPVU protocol for systematic data annotation, enabling transparent identification of outliers and hypothesis refinement .
  • Process Simulation : Leverage COMSOL Multiphysics for virtual experimentation, reducing resource consumption while testing extreme conditions (e.g., high-pressure reactors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 2
4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

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